molecular formula C5H9BrO3 B1249099 (S)-4-Bromo-3-hydroxy-butyric acid methyl ester

(S)-4-Bromo-3-hydroxy-butyric acid methyl ester

Cat. No.: B1249099
M. Wt: 197.03 g/mol
InChI Key: MBBQAVVBESBLGH-BYPYZUCNSA-N
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Description

(S)-4-Bromo-3-hydroxy-butyric acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C5H9BrO3 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

methyl (3S)-4-bromo-3-hydroxybutanoate

InChI

InChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m0/s1

InChI Key

MBBQAVVBESBLGH-BYPYZUCNSA-N

Isomeric SMILES

COC(=O)C[C@@H](CBr)O

Canonical SMILES

COC(=O)CC(CBr)O

Synonyms

methyl (S)-4-bromo-3-hydroxybutyrate
methyl-4-bromo-3-hydroxybutyrate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=CC(O)C(O)C(O)C(O)CO
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Synthesis routes and methods II

Procedure details

Methyl 4-bromo-3-oxobutyrate (300 mg), the above-mentioned wet bacterial cells (0.4 g), NADP+ (9 mg), glucose (750 mg), glucose dehydrogenase (manufactured by Amano Pharmaceuticals, Co., Ltd.) (1.2 mg), 100 mM phosphate buffer (pH 6.5) (15 ml) and butyl acetate (15 ml) were mixed. The mixture was stirred at 30° C. for 7 hr. During the stirring, 2M aqueous sodium carbonate solution was gradually added to adjust the pH of the reaction solution to 6.5±0.2. After the stirring had been finished, the reaction solution was centrifuged (1000×g, 5 min) to collect the organic layer. The organic layer was subjected to an analysis for content using gas chromatography under the following condition. Methyl 4-bromo-3-hydroxybutyrate was produced 98.5% to the amount of the methyl 4-bromo-3-oxobutyrate used in the reaction. Furthermore, the optical purity of methyl 4-bromo-3-hydroxybutyrate in the organic layer was measured at the following condition, which resulted in 99% e.e. of (S)-form. The organic layer was concentrated to give crude methyl (S)-4-bromo-3-hydroxybutyrate.
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300 mg
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9 mg
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750 mg
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15 mL
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Synthesis routes and methods III

Procedure details

Methyl 4-bromo-3-oxobutyrate (300 mg), the above-mentioned wet bacterial cells (0.4 g), NADP+ (9 mg), glucose (750 mg), 100 mM phosphate buffer (pH 6.5) (15 ml) and butyl acetate (15 ml) were mixed. The mixture was stirred at 30° C. for 7 hr. During the stirring, 2M aqueous sodium carbonate solution was gradually added to adjust the pH of the reaction solution to 6.5±0.2. After the stirring had been finished, the reaction solution was centrifuged (1000×g, 5 min) to collect the organic layer. The organic layer was subjected to an analysis for content using gas chromatography under the following condition. Methyl 4-bromo-3-hydroxybutyrate was produced 98.5% to the amount of the methyl 4-bromo-3-oxobutyrate used in the reaction. Furthermore, the optical purity of methyl 4-bromo-3-hydroxybutyrate in the organic layer was measured at the following condition, which resulted in 99% e.e. of (S)-form. The organic layer was concentrated to give crude methyl (S)-4-bromo-3-hydroxybutyrate.
Quantity
300 mg
Type
reactant
Reaction Step One
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9 mg
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750 mg
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15 mL
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15 mL
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